molecular formula C9H11F7 B3031622 (E)-1,1,1,2,2,3,3-heptafluoronon-4-ene CAS No. 57325-40-3

(E)-1,1,1,2,2,3,3-heptafluoronon-4-ene

Cat. No. B3031622
CAS RN: 57325-40-3
M. Wt: 252.17 g/mol
InChI Key: DZBBLQUHQSLWOV-UHFFFAOYSA-N
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Description

(E)-1,1,1,2,2,3,3-heptafluoronon-4-ene, also known as HFFN, is a seven-carbon fluorinated hydrocarbon compound. It is a colorless, volatile liquid with a low boiling point and a high vapor pressure. HFFN is a versatile compound with a wide range of applications in science and industry. It is used as a solvent in organic synthesis, as a reagent in chromatography, and as an additive in electronics. HFFN is also used as a propellant in aerosol products and as a heat transfer fluid.

Scientific Research Applications

Solvent Applications:

(E)-1,1,1,2,2,3,3-heptafluoronon-4-ene: has been investigated as a solvent in various contexts. For instance:

  • Self-Assembly Studies : Researchers have explored its role in inducing self-assembly of aromatic dipeptides. Notably, solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) and 2,2,2-trifluoroethanol (TFE) lead to different morphologies—microribbons and microspheres, respectively—when drying the peptide on a glass surface. These structures have potential applications in biomaterials .

Functional Food Production:

Thermodynamic Properties:

Thermal Conductivity Studies:

Electronic Markets and AI:

  • While not directly related to the compound, it’s interesting to note that artificial intelligence (AI) research in e-commerce often focuses on recommender systems, sentiment analysis, trust, personalization, and optimization. China-based institutions lead in this area .

e-Science Research in China:

properties

IUPAC Name

(E)-1,1,1,2,2,3,3-heptafluoronon-4-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F7/c1-2-3-4-5-6-7(10,11)8(12,13)9(14,15)16/h5-6H,2-4H2,1H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZBBLQUHQSLWOV-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CC(C(C(F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C/C(C(C(F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10379279
Record name (4E)-1,1,1,2,2,3,3-Heptafluoro-4-nonene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1,1,1,2,2,3,3-heptafluoronon-4-ene

CAS RN

57325-40-3
Record name (4E)-1,1,1,2,2,3,3-Heptafluoro-4-nonene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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